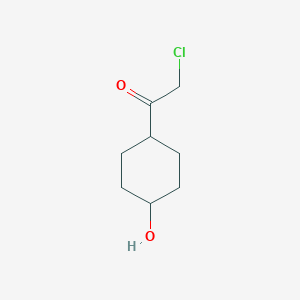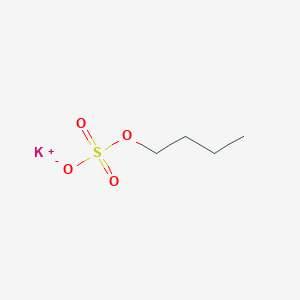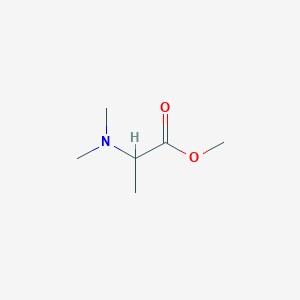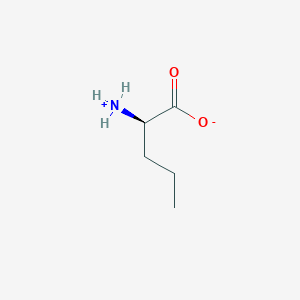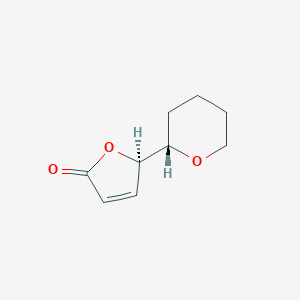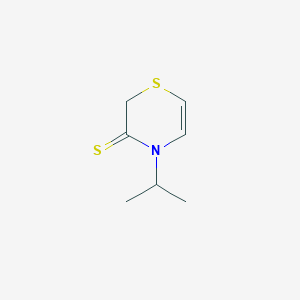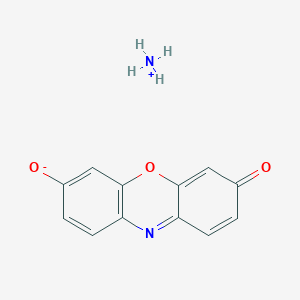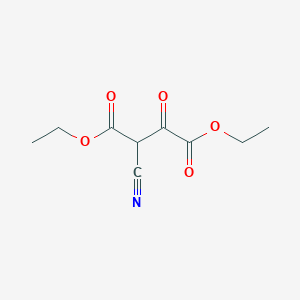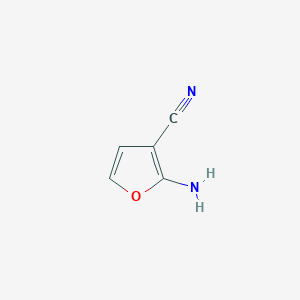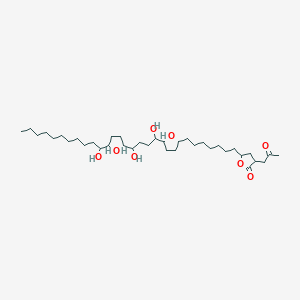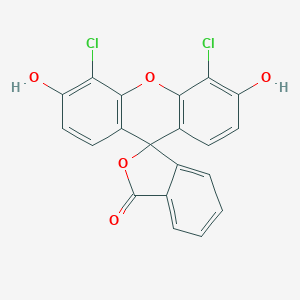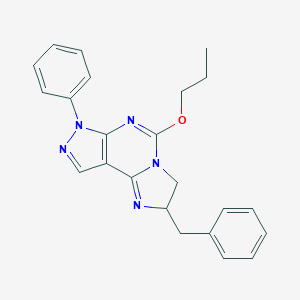
Dppipp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dppipp, also known as 2-(3,4-dimethoxyphenyl)-5-(2-pyridyl)imidazo[1,2-a]pyridine, is a small molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of imidazo[1,2-a]pyridines and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of Dppipp is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various cellular signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
Dppipp has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Dppipp in lab experiments is its high potency. It has been found to exhibit activity at low micromolar concentrations, making it an ideal candidate for drug development. However, one of the limitations of using Dppipp is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Dppipp. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of viral infections. It has been found to exhibit antiviral activity against several viruses, including hepatitis C virus and dengue virus. Finally, there is a need for further studies to elucidate the mechanism of action of Dppipp and to optimize its pharmacological properties for drug development.
Conclusion:
In conclusion, Dppipp is a small molecule with promising therapeutic potential. Its wide range of biological activities makes it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of Dppipp involves the condensation of Dppipppyridinecarboxaldehyde with 3,4-dimethoxyaniline in the presence of a base. The resulting product is then cyclized with iodine to form the imidazo[1,Dppippa]pyridine ring system. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Dppipp has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
133973-80-5 |
|---|---|
Nombre del producto |
Dppipp |
Fórmula molecular |
C23H23N5O |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-benzyl-10-phenyl-7-propoxy-3,6,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene |
InChI |
InChI=1S/C23H23N5O/c1-2-13-29-23-26-22-20(15-24-28(22)19-11-7-4-8-12-19)21-25-18(16-27(21)23)14-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3 |
Clave InChI |
IVSSCLNOPSKRLX-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
SMILES canónico |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
Sinónimos |
2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine 2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, R(-)-isomer DPPIPP DPPIPP, (R(-))- DPPIPP, (S(-))- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



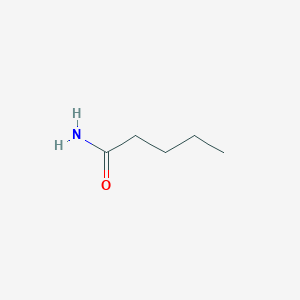
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)

